molecular formula C12H9BrN4 B6261474 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine CAS No. 1016886-81-9

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

カタログ番号 B6261474
CAS番号: 1016886-81-9
分子量: 289.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide in DMF at 60 °C for 12 hours . The yield of this reaction is reported to be 82.4% .


Molecular Structure Analysis

The molecular structure of “3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive sites in its structure . For instance, it can react with different reagents to form various pyrazolo[3,4-b]pyridine derivatives .

科学的研究の応用

Cancer Research: TRK Inhibition

Tropomyosin receptor kinases (TRKs): are critical for the proliferation and differentiation of cells. Continuous activation and overexpression of TRKs can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives, including our compound of interest, have been synthesized and evaluated for their ability to inhibit TRKs. For instance, compound C03, a derivative, showed promising activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that our compound could serve as a scaffold for developing new cancer therapies targeting TRKs.

Drug Design: Scaffold Hopping and CADD

The compound has been utilized in computer-aided drug design (CADD) and scaffold hopping strategies to create new molecules with potential therapeutic effects. Scaffold hopping refers to the method of creating new chemical entities by replacing the core structure (scaffold) of a compound while retaining its pharmacophoric elements. This approach, combined with CADD, has led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives with nanomole inhibitory activities against TRKA .

Neurological Disorders: Neurotrophin Modulation

Pyrazolo[3,4-b]pyridine derivatives have been explored for their role in modulating neurotrophins, which are essential for the survival, development, and function of neurons. The compound’s ability to interact with neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) could make it a valuable tool in studying neurological disorders and developing treatments .

Synthetic Chemistry: Novel Synthesis Methods

The compound is also significant in synthetic chemistry, where it serves as a starting material or intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. New synthetic methods have been developed to assemble the pyrazolopyridine system, offering advantages over traditional approaches and expanding the toolkit for medicinal chemists .

Pharmacokinetics: Plasma Stability and Cytochrome P450 Interaction

In pharmacokinetic studies, the compound has shown good plasma stability, which is crucial for the development of orally administered drugs. Additionally, it exhibits low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9, indicating a lower risk of drug-drug interactions and potential for a favorable safety profile .

Biomedical Applications: Diverse Therapeutic Areas

Lastly, the compound’s structural analogs have been investigated for their potential in treating a wide range of diseases, including central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases. They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones, highlighting the compound’s versatility in biomedical applications .

作用機序

Target of Action

The primary target of the compound 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain, which is associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Once the TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

将来の方向性

The future directions for the research and development of “3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with 3-pyridinemethanol.", "Starting Materials": [ "5-bromo-1H-pyrazolo[3,4-b]pyridine", "3-pyridinemethanol" ], "Reaction": [ "To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 4.5 mmol) in DMF (10 mL) was added 3-pyridinemethanol (0.5 g, 4.5 mmol) and K2CO3 (1.5 g, 10.8 mmol).", "The reaction mixture was stirred at 80°C for 12 hours.", "After completion of the reaction, the mixture was cooled to room temperature and diluted with water (20 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 20 mL).", "The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a yellow solid (0.8 g, 65% yield)." ] }

CAS番号

1016886-81-9

製品名

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

分子式

C12H9BrN4

分子量

289.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。